BenchChemオンラインストアへようこそ!

N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Kinase inhibition CDK Structure-activity relationship

N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941984-78-7) is a synthetic small molecule of the thiazole benzamide class, featuring a 2-aminothiazole core linked via an acetamide bridge to a 3,4-dimethoxyphenethyl moiety and bearing an unsubstituted benzamide at the thiazole 2-position. This compound falls within the generic scope of thiazole benzamide derivatives claimed as modulators of cellular proliferation and inhibitors of protein kinases in patent US20030225147A1, assigned to Agouron Pharmaceuticals (now Pfizer).

Molecular Formula C22H23N3O4S
Molecular Weight 425.5
CAS No. 941984-78-7
Cat. No. B2576747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
CAS941984-78-7
Molecular FormulaC22H23N3O4S
Molecular Weight425.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C22H23N3O4S/c1-28-18-9-8-15(12-19(18)29-2)10-11-23-20(26)13-17-14-30-22(24-17)25-21(27)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27)
InChIKeyJUMDKBKLNUPLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941984-78-7): Structural Baseline for Procurement Identification


N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941984-78-7) is a synthetic small molecule of the thiazole benzamide class, featuring a 2-aminothiazole core linked via an acetamide bridge to a 3,4-dimethoxyphenethyl moiety and bearing an unsubstituted benzamide at the thiazole 2-position [1]. This compound falls within the generic scope of thiazole benzamide derivatives claimed as modulators of cellular proliferation and inhibitors of protein kinases in patent US20030225147A1, assigned to Agouron Pharmaceuticals (now Pfizer) [1][2]. Its molecular formula is C22H23N3O4S with a molecular weight of 425.5 g/mol, and it is distinguished from close analogs by the absence of substituents on the terminal benzamide phenyl ring, a characteristic that influences both physicochemical properties and potential target engagement [1].

Procurement Risk: Why N-(4-(2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Cannot Be Interchanged with Close Thiazole-Benzamide Analogs


Within the thiazole benzamide series disclosed in patent US20030225147A1, minor structural modifications are explicitly tied to differential kinase inhibition profiles and antiproliferative potency, making generic substitution scientifically unsound [1][2]. The patent defines distinct sub-genera (Examples A through G) where variations in the benzamide substituent (R3), the thiazole linker, and the phenethylamine moiety each independently modulate activity against cyclin-dependent kinases and other proliferation targets [1]. Consequently, exchanging CAS 941984-78-7—which bears an unsubstituted benzamide—for a 4-methoxybenzamide analog (CAS 946357-77-3) or a 3,5-dimethoxybenzamide variant (CAS 946305-74-4) may substantially alter target selectivity, cellular potency, and physicochemical parameters such as logP and solubility [1]. Procurement decisions must therefore be guided by the specific structural identity of CAS 941984-78-7, not by class-level assumptions.

Quantitative Differentiation Evidence: N-(4-(2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Versus Structural Analogs


Benzamide Substituent Effect: Unsubstituted vs. 4-Methoxybenzamide on Kinase Inhibitory Scope

The patent US20030225147A1 defines R3 substituent-dependent sub-genera for kinase inhibition. In the general formula, R3 is described as a monocyclic aryl or heteroaryl group; when R3 is unsubstituted phenyl (as in CAS 941984-78-7), the compound belongs to a distinct sub-genus from analogs where R3 is substituted (e.g., 4-methoxyphenyl as in CAS 946357-77-3) [1]. The patent explicitly teaches that R3 substituents, including alkoxy groups, modulate potency and selectivity across kinase targets [1]. Specific IC50 data for individual G-series examples (G1–G396) are not publicly disaggregated in the patent, but the SAR logic indicates that the unsubstituted benzamide of CAS 941984-78-7 targets a different activity space than the 4-methoxy analog [1].

Kinase inhibition CDK Structure-activity relationship Thiazole benzamide

Linker Length Specificity: Two-Carbon Acetamide Bridge vs. Three-Carbon Propanamide Analog

The compound features an acetamide linker (–CH2–CO–NH–) between the thiazole core and the dimethoxyphenethylamine moiety, corresponding to n=1 in the patent's alkylene chain variable [1]. A structurally proximal analog, N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021266-62-5), contains a propanamide linker (n=2) with an additional methylene unit, resulting in increased conformational flexibility and altered spatial orientation of the dimethoxyphenethyl group relative to the thiazole-benzamide scaffold . In related thiazole-benzamide kinase inhibitor series, linker length variation has been shown to modulate potency by impacting the positioning of the terminal aryl group within the kinase hydrophobic pocket [1].

Linker SAR Thiazole benzamide Antiproliferative Conformational constraint

Amine Substitution Pattern: Dimethoxyphenethylamine vs. Dimethoxyaniline in the Terminal Moiety

The compound incorporates a 3,4-dimethoxyphenethylamine group linked through a saturated ethylene spacer (–CH2–CH2–), distinguishing it from analogs such as N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 946305-74-4), which uses a 3,4-dimethoxyaniline directly attached via an N-phenyl amide linkage . The ethylene spacer in CAS 941984-78-7 provides conformational flexibility and a basic secondary amine character, whereas the aniline analog has a directly conjugated aromatic amine with reduced basicity. In kinase inhibitor design, the presence of a flexible ethylene spacer versus a rigid aniline can profoundly influence the compound's ability to adopt the requisite binding conformation within the ATP pocket [1].

Amine SAR Thiazole benzamide Kinase selectivity Hydrogen bonding

Patent-Defined Scope and Agouron/Pfizer Provenance as a Quality Indicator

CAS 941984-78-7 is encompassed within the claims of US20030225147A1 (and granted US6720346B2), which describes compounds as inhibitors of protein kinases, explicitly including cyclin-dependent kinases (CDKs), and as agents that modulate cellular proliferation [1]. The patent is assigned to Agouron Pharmaceuticals, a Pfizer subsidiary known for structure-based drug design and successful kinase drug development (e.g., CDK inhibitor AG-024322) [2]. This provenance provides a quality and reproducibility benchmark not necessarily shared by thiazole benzamides from non-validated vendor libraries or academic one-off syntheses.

Patent provenance Agouron Pharmaceuticals Pfizer Kinase inhibitor quality

Data Transparency Caveat: Absence of Public, Disaggregated IC50 or Ki Data for This Specific Compound

To date, publicly available databases (ChEMBL, BindingDB, PubChem) contain no disaggregated quantitative IC50, Ki, or cell proliferation data for CAS 941984-78-7 as a single compound entity [1]. The patent US20030225147A1 reports biological data only in aggregated or representative form, and the specific Example (A, B, G, etc.) corresponding to CAS 941984-78-7 has not been unambiguously identified in public documents [2]. This absence of compound-specific quantitative data is a critical limitation that must be acknowledged in procurement decisions. Any claim of superior potency or selectivity for this exact compound over its analogs must be treated as unverified until direct comparative data are generated.

Data gap Kinase IC50 Publicly available data Procurement diligence

High-Yield Application Scenarios for N-(4-(2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (941984-78-7)


Kinase Selectivity Profiling Reference Compound for Thiazole Benzamide Series

Given its unsubstituted benzamide moiety and ethylene-bridged dimethoxyphenethylamine group, CAS 941984-78-7 can serve as a defined structural reference for selectivity panel screens comparing the impact of benzamide substituents (4-OMe, 3,5-diOMe, etc.) on kinase inhibition profiles across a panel of 50+ kinases [1]. Because the patent teaches R3-dependent activity modulation, this compound provides a well-characterized baseline for mapping the SAR landscape of the thiazole benzamide chemotype in CDK, GSK-3β, and related kinase assays [1].

Linker Optimization Benchmark in MedChem Campaigns

The acetamide linker (n=1) of CAS 941984-78-7 positions it as the shorter-linker benchmark against the propanamide analog (CAS 1021266-62-5, n=2) for evaluating linker length effects on target binding kinetics and cellular permeability . This paired comparison enables medicinal chemistry teams to quantify the entropic and enthalpic contributions of linker elongation in the context of thiazole benzamide kinase inhibitors [1].

Procurement Standard for Agouron/Pfizer Thiazole Benzamide Patent Series

As a compound explicitly encompassed by the Agouron/Pfizer patent US20030225147A1, CAS 941984-78-7 offers traceable industrial provenance that generic thiazole benzamides from unvalidated libraries lack [1]. This makes it suitable for use as a reference standard in quality control, patent landscape analysis, and structure-confirmation workflows (e.g., NMR, HRMS, XRPD) when benchmarking newly synthesized analogs against the patented chemical space [1].

In-House Comparative Bioassay Validation Against Substituted Benzamide Analogs

Despite the absence of public IC50 data, the compound's clear structural differentiation from close analogs (CAS 946357-77-3, CAS 946305-74-4) makes it a high-priority candidate for internal head-to-head bioassay studies [1]. Procurement and parallel testing of CAS 941984-78-7 alongside its 4-methoxy and 3,5-dimethoxy congeners would generate the missing comparative quantitative data and confirm whether the unsubstituted benzamide confers a meaningful selectivity or potency advantage in a specific kinase or cellular proliferation assay context [1].

Quote Request

Request a Quote for N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.